(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide
Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H14ClNO2·HBr and a molecular weight of 356.64 g/mol . This compound is characterized by the presence of a benzodioxole ring and a chlorobenzylamine moiety, making it a unique structure in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity . The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide involves its interaction with specific molecular targets in biological systems . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide
- (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Introduction
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine hydrobromide, a synthetic organic compound with the molecular formula C15H14ClNO2·HBr, has garnered attention in medicinal chemistry due to its unique structural features. The compound combines a benzodioxole moiety and a chlorobenzyl amine component, suggesting potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Benzodioxole Moiety : Known for its antioxidant properties and potential neuroprotective effects.
- Chlorobenzylamine Component : Exhibits antimicrobial activity and enhances the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. This method facilitates the formation of the desired amine while ensuring high yield and purity.
Biological Activity
The biological activity of this compound is influenced by its structural components. Research indicates that compounds with similar structures have been associated with various pharmacological effects:
- Antimicrobial Activity : The chlorinated aromatic amine component is known for its ability to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines, particularly through mechanisms involving tyrosine kinase inhibition.
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit key enzymes or receptors involved in disease progression, particularly in cancer and microbial infections.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of related compounds, it was found that derivatives similar to this compound exhibited significant inhibition of tumor growth in xenograft models. The compounds displayed high selectivity for specific kinases involved in cancer progression, suggesting a promising avenue for further research into their therapeutic applications .
Case Study 2: Antimicrobial Activity
Research has demonstrated that compounds containing the chlorobenzylamine structure possess notable antimicrobial properties. In vitro assays showed effective inhibition against various bacterial strains, indicating a potential role for this compound in treating bacterial infections .
Table 2: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine | Benzodioxole + methylbenzyl group | Enhanced lipophilicity |
(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine | Benzodioxole + fluorobenzyl group | Increased potency against specific targets |
The comparison highlights the uniqueness of this compound due to its combination of both benzodioxole and chlorobenzyl functionalities that may synergistically enhance its biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2.BrH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKOLPDCFFNWFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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